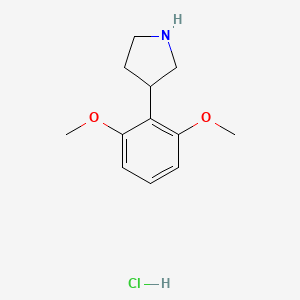

3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

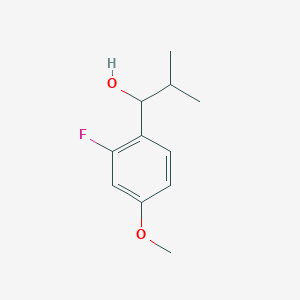

“3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It has a molecular weight of 243.73 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride” is 1S/C12H17NO2.ClH/c1-14-10-4-3-5-11(15-2)12(10)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H . This indicates the presence of a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group, and a hydrochloride salt.Physical And Chemical Properties Analysis

“3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride” is a solid at room temperature . The compound has a molecular weight of 243.73 .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

A study by Xiaolong Wang et al. (2006) highlights the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for applications in high-performance materials (Wang et al., 2006).

Photochemical Dimerization of Pyridines

The work by E. Taylor and R. O. Kan (1963) on the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation demonstrates the potential for creating complex organic compounds through photodimerization, which can be pivotal in synthesizing new pharmaceuticals and materials (Taylor & Kan, 1963).

Metal-Organic Framework Structures

Research by S. Ghosh and P. K. Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures provides insights into the intricate hydrogen bonding and coordination polymers. This understanding is crucial for designing MOFs with specific properties for catalysis, gas storage, or separation applications (Ghosh & Bharadwaj, 2003).

Conducting Polymers from Low Oxidation Potential Monomers

A study by G. Sotzing et al. (1996) on conducting polymers derived from low oxidation potential monomers based on pyrrole via electropolymerization shows the potential for creating electrically conductive materials. These materials have applications in electronics and energy storage devices (Sotzing et al., 1996).

Recyclable Catalyst for Acylation

Zhihui Liu et al. (2014) discuss using 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This research is significant for developing sustainable and efficient catalytic processes in organic synthesis (Liu et al., 2014).

Synthesis of Biologically Active Compounds

The synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds by Farid M. Sroor (2019) demonstrate the potential for creating novel compounds with significant pharmacological activity. This research contributes to the development of new drugs and therapeutic agents (Sroor, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-5-11(15-2)12(10)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUYSVXUYAJYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)

![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)

![(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine](/img/structure/B2699672.png)

![2-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2699678.png)

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)

![7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2699686.png)

![5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699691.png)